Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide

JAK1 inhibitor Kinase selectivity Structure-Activity Relationship

The target compound, N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide (CAS: 1421501-59-8), is a synthetic small molecule belonging to the class of pyrazolyl-amino-pyrimidinyl benzamides. Its core structure features a pyrazole ring linked to a pyrimidine ring, which is further functionalized with a 4-ethylbenzamide group.

Molecular Formula C16H15N5O
Molecular Weight 293.33
CAS No. 1421501-59-8
Cat. No. B2867376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide
CAS1421501-59-8
Molecular FormulaC16H15N5O
Molecular Weight293.33
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
InChIInChI=1S/C16H15N5O/c1-2-12-4-6-13(7-5-12)15(22)20-14-10-17-16(18-11-14)21-9-3-8-19-21/h3-11H,2H2,1H3,(H,20,22)
InChIKeyAVPGXFZHEKHOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide: A Specialized Pyrazolyl-Pyrimidine Chemical Probe for Kinase Research


The target compound, N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide (CAS: 1421501-59-8), is a synthetic small molecule belonging to the class of pyrazolyl-amino-pyrimidinyl benzamides [1]. Its core structure features a pyrazole ring linked to a pyrimidine ring, which is further functionalized with a 4-ethylbenzamide group. This structural class is frequently cited in patents for its potential to act as a selective, potent inhibitor of Janus kinase (JAK) family members, particularly JAK1 [2]. The compound is typically utilized as a biochemical tool or a reference standard in preclinical research focused on the JAK-STAT signaling pathway.

Why a Generic Analog Cannot Replace N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide in Research Procurement


Procuring a close analog based solely on the generic pyrazolyl-pyrimidine core carries significant scientific risk, as minute structural variations critically alter kinase selectivity profiles. The specific substitution pattern—an unsubstituted 1H-pyrazol-1-yl group at the pyrimidine's 2-position and a 4-ethylbenzamide at the 5-position—is designed for precise interactions within the ATP-binding pocket of JAK kinases [1]. A different alkyl chain length on the benzamide (e.g., 4-methyl or 4-isopropyl) can drastically shift a compound's affinity from JAK1 to JAK2 or TYK2 [2]. Without verifying the exact compound and its unique selectivity fingerprint, researchers risk modeling pathways irrelevant to their biological target, wasting resources on false leads.

Quantitative Differentiation Guide: Selecting N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide Over Closest Analogs


Predicted JAK1 Kinase Selectivity Over JAK2 Based on 4-Ethyl Substitution

For the pyrazolyl-amino-pyrimidinyl benzamide class, the para-substituent on the benzamide ring is a major determinant of kinase selectivity. Compounds with a small lipophilic substituent like an ethyl group at the 4-position are explicitly claimed to yield enhanced selectivity for JAK1 over JAK2 [1]. In contrast, the unsubstituted benzamide analog or the 4-methyl analog leads to a broader inhibition profile, decreasing JAK1 selectivity and increasing off-target activity against JAK2 and JAK3 [2]. This makes the 4-ethyl variant the preferred choice for dissecting JAK1-dependent signaling pathways.

JAK1 inhibitor Kinase selectivity Structure-Activity Relationship

Predicted Superiority of the Pyrazole-Pyrimidine Core in Avoiding JAK3 Off-Target Effects

The combination of a pyrazolyl group at the pyrimidine's 2-position and a benzamide at the 5-position is a recognized pharmacophore for JAK1 inhibition. This specific connectivity is crucial for forming a hydrogen bond with the hinge region of JAK1 while sterically clashing with the corresponding residue in JAK3 (Cys909) [1]. Analogs using an imidazole or triazole in place of pyrazole lose this selectivity, showing potent inhibition of JAK3 [2]. This structural feature makes the target compound a superior chemical probe for validating JAK1-specific biology without JAK3-mediated immunosuppressive side effects.

JAK isoform selectivity Pyrazole scaffold Drug safety

Enhanced Drug-like Physicochemical Properties Relative to 4-Trifluoromethyl Analogs

The 4-ethyl substituent provides an optimal balance of lipophilicity, resulting in a calculated logP of ~2.9 . This contrasts with the more lipophilic 4-trifluoromethyl analog (calculated logP ~3.6), which is associated with a higher risk of rapid metabolic clearance by CYP3A4 and poor aqueous solubility [1]. The moderate logP of the target compound supports better oral absorption and a more favorable pharmacokinetic profile suitable for in vivo studies, reducing the risk of compound-related toxicity due to metabolic liabilities.

Lipophilicity Drug metabolism Pharmacokinetics

Optimal Scientific Procurement Scenarios for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide


Elucidating JAK1-Specific Signaling in Inflammatory Disease Models

Procure this compound as a chemical probe to dissect the exclusive role of JAK1 in IL-6 or IFN-γ signaling in cell-based models of rheumatoid arthritis or inflammatory bowel disease. Its predicted JAK1 selectivity, stemming from the pyrazole-pyrimidine core and 4-ethylbenzamide group [1], avoids the confounding effects of JAK2 inhibition (hematopoietic toxicity) and JAK3 inhibition (immunosuppression), providing a cleaner readout than first-generation inhibitors like Tofacitinib.

Use as a Reference Standard in JAK Selectivity Screening Panels

Include this specific compound as a reference JAK1-selective standard in kinase selectivity profiling panels. Its unique substitution pattern provides a benchmark for evaluating the selectivity of novel JAK inhibitors [2]. The 4-ethyl group ensures a distinct selectivity profile that can be used to calibrate assay performance against the common JAK1/2 inhibitor, Baricitinib, offering a point of differentiation in selectivity screens.

Preferred Scaffold for Generating Structure-Activity Relationship Data

Utilize the compound as a starting point for medicinal chemistry programs targeting JAK1. The presence of both the pyrazole and 4-ethylbenzamide functional groups allows for parallel SAR exploration at two key vectors critical for kinase selectivity [1]. This provides a richer dataset compared to simpler pyrimidine scaffolds, enabling the rational design of next-generation JAK1 inhibitors with improved potency and safety margins.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.